molecular formula C17H20N4O3S B14896570 Nalpha-(morpholin-4-ylcarbonyl)-N-1,3-thiazol-2-yl-L-phenylalaninamide

Nalpha-(morpholin-4-ylcarbonyl)-N-1,3-thiazol-2-yl-L-phenylalaninamide

Cat. No.: B14896570
M. Wt: 360.4 g/mol
InChI Key: ZWSDXVVEVVZIEH-AWEZNQCLSA-N
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Description

(S)-N-(1-Oxo-3-phenyl-1-(thiazol-2-ylamino)propan-2-yl)morpholine-4-carboxamide is a complex organic compound that features a morpholine ring, a thiazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-Oxo-3-phenyl-1-(thiazol-2-ylamino)propan-2-yl)morpholine-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: This step often involves a Friedel-Crafts acylation or alkylation reaction.

    Formation of the Morpholine Ring: This can be synthesized through the reaction of diethanolamine with an appropriate halide.

    Coupling Reactions: The final step involves coupling the thiazole and morpholine derivatives under conditions such as peptide coupling reagents (e.g., EDC, DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products depend on the specific reactions but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.

    Organic Synthesis: As an intermediate in the synthesis of other complex molecules.

    Biological Studies: For studying interactions with biological targets such as enzymes or receptors.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The thiazole and morpholine rings could play a crucial role in binding to the target site.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-(1-Oxo-3-phenyl-1-(thiazol-2-ylamino)propan-2-yl)piperidine-4-carboxamide
  • (S)-N-(1-Oxo-3-phenyl-1-(thiazol-2-ylamino)propan-2-yl)pyrrolidine-4-carboxamide

Uniqueness

The presence of the morpholine ring in (S)-N-(1-Oxo-3-phenyl-1-(thiazol-2-ylamino)propan-2-yl)morpholine-4-carboxamide may confer unique properties such as increased solubility and specific binding interactions compared to similar compounds with different ring structures.

Properties

Molecular Formula

C17H20N4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

N-[(2S)-1-oxo-3-phenyl-1-(1,3-thiazol-2-ylamino)propan-2-yl]morpholine-4-carboxamide

InChI

InChI=1S/C17H20N4O3S/c22-15(20-16-18-6-11-25-16)14(12-13-4-2-1-3-5-13)19-17(23)21-7-9-24-10-8-21/h1-6,11,14H,7-10,12H2,(H,19,23)(H,18,20,22)/t14-/m0/s1

InChI Key

ZWSDXVVEVVZIEH-AWEZNQCLSA-N

Isomeric SMILES

C1COCCN1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=NC=CS3

Canonical SMILES

C1COCCN1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=NC=CS3

Origin of Product

United States

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